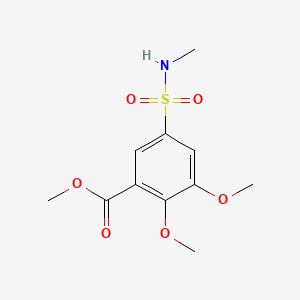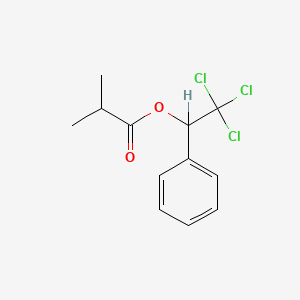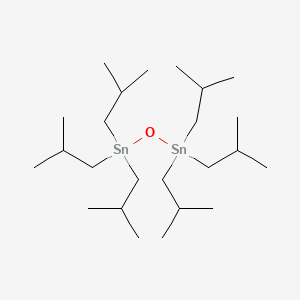
Distannoxane, hexakis(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distannoxane, hexakis(2-methylpropyl)- is an organotin compound characterized by the presence of tin-oxygen bonds This compound is part of a broader class of distannoxanes, which are known for their unique structural and chemical properties
Méthodes De Préparation
The synthesis of distannoxane, hexakis(2-methylpropyl)- typically involves the reaction of organotin halides with alcohols or other nucleophiles. One common method is the reaction of hexakis(2-methylpropyl)tin chloride with water or a hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Distannoxane, hexakis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the tin centers to lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the tin atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Distannoxane, hexakis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Preliminary studies suggest that it may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which distannoxane, hexakis(2-methylpropyl)- exerts its effects varies depending on the application. In catalysis, the tin-oxygen bonds play a crucial role in facilitating the reaction by stabilizing transition states and intermediates. In biological applications, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Distannoxane, hexakis(2-methylpropyl)- can be compared with other distannoxanes and organotin compounds. Similar compounds include:
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: This compound has a similar structure but with phenyl groups attached to the tin atoms, which may alter its chemical properties and applications.
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another variant with phenyl groups, known for its distinct thermophysical properties
Propriétés
Numéro CAS |
6208-26-0 |
|---|---|
Formule moléculaire |
C24H54OSn2 |
Poids moléculaire |
596.1 g/mol |
Nom IUPAC |
tris(2-methylpropyl)-[tris(2-methylpropyl)stannyloxy]stannane |
InChI |
InChI=1S/6C4H9.O.2Sn/c6*1-4(2)3;;;/h6*4H,1H2,2-3H3;;; |
Clé InChI |
KSZQDTUBHCGRLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Sn](CC(C)C)(CC(C)C)O[Sn](CC(C)C)(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


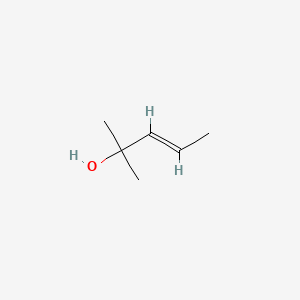
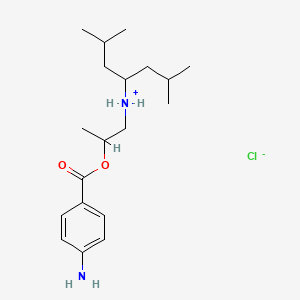
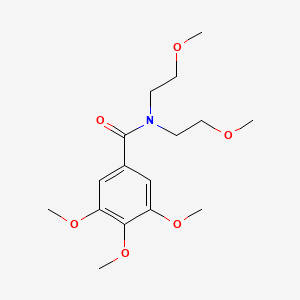
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
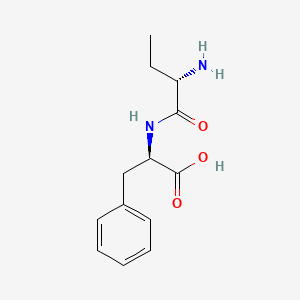
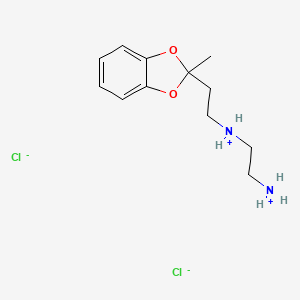
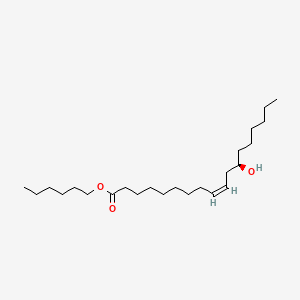
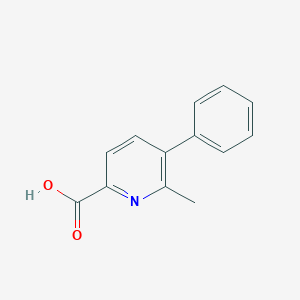
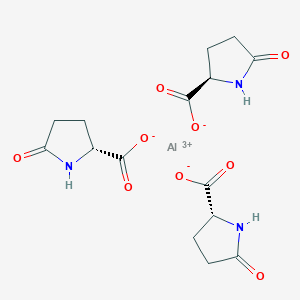
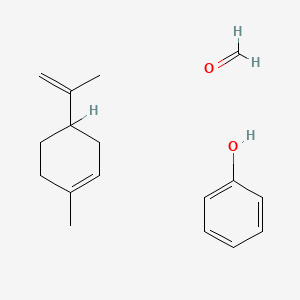
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
